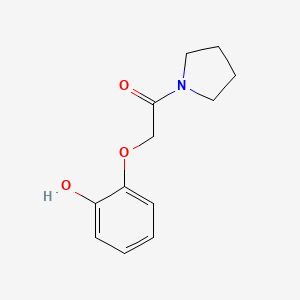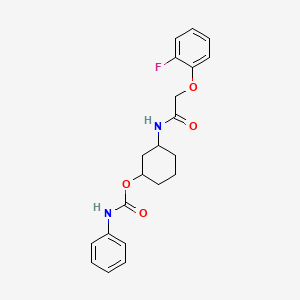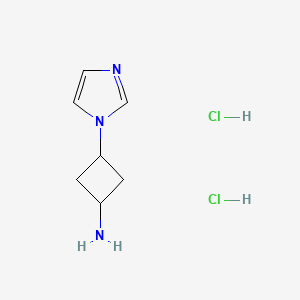
4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide is a useful research compound. Its molecular formula is C13H9F3N2O2 and its molecular weight is 282.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiarrhythmic Activity
Benzamides, including derivatives similar to 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide, have been explored for their potential antiarrhythmic properties. Compounds with trifluoroethoxy benzamide structures have shown oral antiarrhythmic activity in animal models. Flecainide acetate, a compound within this group, was notably identified for clinical trials as an antiarrhythmic agent, highlighting the relevance of benzamide derivatives in treating cardiac arrhythmias (Banitt et al., 1977).
Antitubercular Scaffold
A study on the synthesis of benzamide-based compounds for antitubercular activity identified several novel derivatives with significant in vitro efficacy against Mycobacterium tuberculosis. These compounds, which include structural motifs similar to this compound, demonstrated promising activity with low cytotoxicity, suggesting potential for further development as antitubercular agents (Nimbalkar et al., 2018).
Material Science and Polymer Synthesis
Research into aromatic polyamides has shown that compounds related to this compound can be used to synthesize materials with desirable properties such as low polydispersity and well-defined molecular weights. These materials have applications in creating block copolymers with potential uses in various industrial applications (Yokozawa et al., 2002).
Antitumor Activity
Benzamide derivatives have been investigated for their histone deacetylase (HDA) inhibiting properties, which are linked to antitumor activity. MS-27-275, a synthetic benzamide derivative, has shown marked in vivo antitumor efficacy against various human tumors. This underscores the therapeutic potential of benzamide derivatives in cancer treatment (Saito et al., 1999).
Anti-Influenza Activity
The synthesis of benzamide-based 5-aminopyrazoles and their derivatives demonstrated remarkable activity against avian influenza virus H5N1. These findings indicate the potential of benzamide derivatives in developing antiviral agents, including those targeting flu viruses (Hebishy et al., 2020).
Propiedades
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-6-11(18-7-9)20-10-4-1-8(2-5-10)12(17)19/h1-7H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSSWXLKPTUMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2701563.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2701564.png)



![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)
![[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2701573.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2701575.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2701579.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)
